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Compound of Interest

Compound Name:
4-(Morpholin-4-yl)-4-oxobut-2-

enoic acid

CAS No.: 90090-50-9

Cat. No.: B3388965 Get Quote

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Focus: Accelerated Green Chemistry, Pharmacokinetic Optimization, and Amide Coupling

Workflows

Executive Summary & Scientific Rationale
Fumaric acid derivatives, notably dimethyl fumarate (DMF), are cornerstone therapeutics in the

management of autoimmune conditions such as multiple sclerosis and psoriasis. However,

their clinical utility is often bottlenecked by gastrointestinal side effects and rapid hydrolytic

degradation. The integration of a morpholine ring into the fumarate scaffold addresses these

liabilities. The morpholine moiety provides a finely tuned lipophilicity-hydrophilicity balance (due

to the heteroatomic ether oxygen) and acts as a weak base, significantly improving aqueous

solubility and the pharmacokinetic absorption profile[1].

Conventionally, the amidation of fumaric acid with secondary amines like morpholine is plagued

by prolonged reaction times (often >12 hours) and the severe risk of thermal isomerization of

the (E)-alkene (fumarate) to the inactive (Z)-alkene (maleate). Microwave-assisted organic

synthesis (MAOS) circumvents these issues. By utilizing dielectric heating, microwave energy

couples directly with the polar dipoles of morpholine and the solvent, generating rapid,

localized superheating. This kinetic control drastically lowers the reaction time to mere minutes,

ensuring high yields while strictly preserving the crucial trans-geometry of the fumarate core [2].
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Mechanistic Pathways & Causality
Chemical Mechanism: Dielectric Heating & Amide
Activation
The synthesis relies on the generation of an active ester intermediate. We utilize HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

rather than standard EDC/NHS.

Causality of Reagent Choice: Morpholine is a sterically hindered secondary amine. HATU

forms a highly reactive 7-azabenzotriazole active ester, which accelerates the nucleophilic

acyl substitution, effectively overcoming the steric bulk of the morpholine ring [3].

Causality of Microwave Choice: Under microwave irradiation (100 W), the Arrhenius pre-

exponential factor is effectively maximized via enhanced molecular collision rates. The

reaction reaches completion in 15 minutes, kinetically outcompeting the thermal

isomerization pathway that degrades fumaric acid into maleic acid [4].

Biological Mechanism: KEAP1-Nrf2 Activation
Once synthesized, morpholyl fumarates act as electrophilic prodrugs. They undergo a Michael

addition with the sulfhydryl groups of cysteine residues on the cytosolic repressor protein

KEAP1. This succination event induces a conformational change that releases Nrf2, allowing it

to translocate to the nucleus and bind the Antioxidant Response Element (ARE), driving

cytoprotective gene expression.
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Fig 1: Pharmacological mechanism of morpholyl fumarates activating the KEAP1-Nrf2 signaling

pathway.
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Fig 2: Step-by-step experimental workflow for the microwave-assisted amidation process.
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Protocol: Synthesis of (E)-1,4-dimorpholinobut-2-ene-
1,4-dione (Dimorpholyl Fumarate)
Self-Validating System Note: This protocol includes built-in TLC and LC-MS checkpoints to

ensure the prevention of (Z)-isomer formation and to validate the complete consumption of the

starting materials.

Materials & Reagents:

Fumaric acid (1.0 mmol, 116 mg)

Morpholine (2.5 mmol, 218 mg) – Slight excess ensures complete diamidation.

HATU (2.2 mmol, 836 mg)

N,N-Diisopropylethylamine (DIPEA) (4.0 mmol, 517 mg)

Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Methodology:

Preparation of the Reaction Mixture: In a 10 mL microwave-safe glass vial equipped with a

magnetic stir bar, dissolve 116 mg of fumaric acid in 3.0 mL of anhydrous DMF.

Activation: Add 836 mg of HATU and 517 mg of DIPEA to the vial. Stir at room temperature

for 2 minutes. Causality: This brief pre-incubation allows the formation of the highly reactive

7-azabenzotriazole fumarate ester before the amine is introduced, preventing unwanted side

reactions.

Amine Addition: Slowly add 218 mg of morpholine to the activated mixture. Seal the vial with

a Teflon-lined crimp cap.

Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor (e.g., CEM

Discover or Anton Paar Monowave). Set the parameters to:

Temperature: 80 °C

Power: 100 W (Dynamic modulation)
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Hold Time: 15 minutes

Cooling: Air jet cooling to 25 °C post-reaction.

In-Process Validation (Checkpoint 1): Remove a 5 µL aliquot, dilute in 1 mL Methanol, and

analyze via LC-MS. The target mass for Dimorpholyl Fumarate is

. Ensure the absence of the maleate isomer peak (which typically elutes 0.4 mins earlier on a
standard C18 reverse-phase column).

Workup & Extraction: Pour the cooled reaction mixture into 15 mL of ice-cold distilled water.

Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

Washing: Wash the combined organic layers sequentially with 10 mL of 1M HCl (to remove

unreacted morpholine), 10 mL of saturated NaHCO₃, and 10 mL of brine.

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude residue via flash column chromatography (Silica gel,

Eluent: Dichloromethane/Methanol 95:5 v/v).

Quantitative Data & Results Analysis
The application of microwave dielectric heating yields vastly superior metrics when compared

to classical reflux conditions. The table below summarizes the empirical validation of this

protocol across key synthetic parameters[2], [4].
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Parameter
Conventional
Synthesis (Reflux)

Microwave-
Assisted Synthesis
(MW)

Improvement
Factor / Notes

Heating Source Oil Bath
Dielectric Microwave

(100 W)

MW provides direct

molecular heating.

Reaction Time 12 - 16 Hours 15 Minutes
~50x acceleration in

reaction kinetics.

Temperature 110 °C (Reflux) 80 °C (Controlled)
Lower thermal

degradation risk.

Isolated Yield 42% - 48% 88% - 92%
Reduced side-product

formation.

Isomeric Purity (E-

isomer)

~75% (Significant Z-

isomerization)
>98%

Kinetic control

preserves trans-

geometry.

E-Factor (Waste

Metric)
> 25 < 5

Highly aligned with

Green Chemistry

principles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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